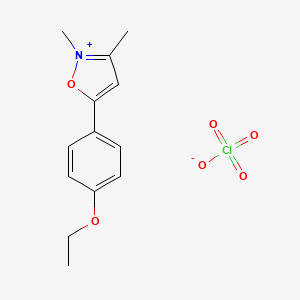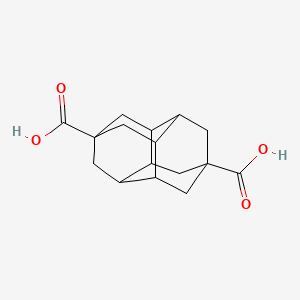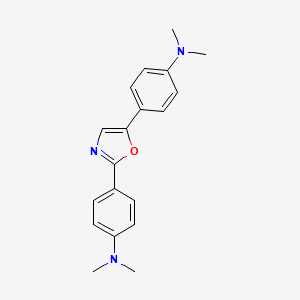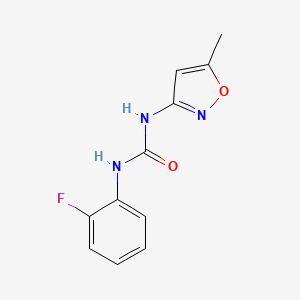
N-(2-Fluorophenyl)-N'-(5-methyl-1,2-oxazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and an oxazolyl group linked by a urea moiety, which contributes to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired urea derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalysts and purification techniques .
Analyse Des Réactions Chimiques
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, while the oxazolyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical reactivity and biological activity.
1-(2-Fluorophenyl)-3-(5-ethyl-1,2-oxazol-3-yl)urea: The presence of an ethyl group instead of a methyl group on the oxazole ring can influence the compound’s steric and electronic properties.
1-(2-Fluorophenyl)-3-(5-methyl-1,2-thiazol-3-yl)urea:
Propriétés
Numéro CAS |
55808-49-6 |
|---|---|
Formule moléculaire |
C11H10FN3O2 |
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H10FN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H2,13,14,15,16) |
Clé InChI |
SDFPRGSJIXNTIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
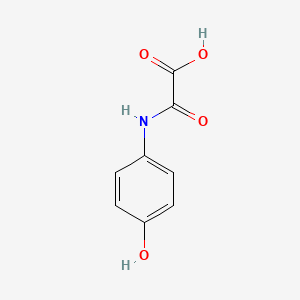

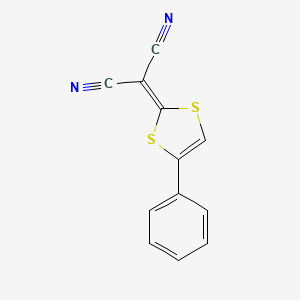
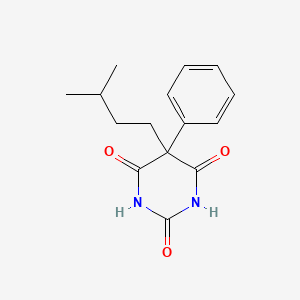
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
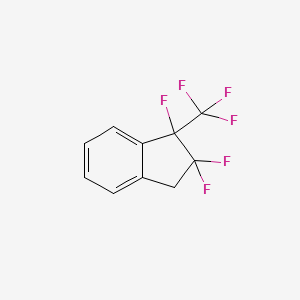

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
